Omega-conotoxin MVIIC is a peptide derived from the venom of the marine cone snail Conus magus. This compound is primarily known for its role as a selective blocker of voltage-gated calcium channels, specifically targeting P/Q-type calcium channels with high affinity and N-type calcium channels with lower affinity. Its unique binding properties make it a valuable tool in neuropharmacology and a subject of extensive research for potential therapeutic applications in pain management and neurological disorders.
Omega-conotoxin MVIIC is classified as a conotoxin, which are small peptides produced by cone snails. These peptides exhibit a variety of biological activities, primarily through their interactions with ion channels and receptors in the nervous system. Omega-conotoxin MVIIC is specifically categorized within the omega-conotoxins, which are known to inhibit calcium channel activity, thereby modulating neurotransmitter release and neuronal excitability.
The synthesis of omega-conotoxin MVIIC has been achieved through various methods, including combinatorial synthesis techniques. One notable approach involves a random air oxidation step to efficiently generate multiple analogues of omega-conotoxin MVIIC. In one study, forty-seven analogues were synthesized in six runs, some exhibiting enhanced selectivity for P/Q-type calcium channels compared to the parent compound .
The combinatorial method utilized allows for the rapid generation of peptide variants, enabling researchers to explore structure-activity relationships. This method typically involves solid-phase peptide synthesis followed by oxidation steps that promote disulfide bond formation, crucial for the stability and activity of the conotoxin.
Omega-conotoxin MVIIC consists of a 25-amino acid sequence that features several disulfide bonds, which are essential for its structural integrity and biological function. The precise arrangement of these amino acids contributes to its binding specificity and potency against calcium channels.
The molecular formula for omega-conotoxin MVIIC is C₁₁H₁₅N₃O₁₈S₃, with a molecular weight of approximately 2,685 Da. Structural studies have revealed that the peptide adopts a compact conformation stabilized by its disulfide bridges, which is critical for its interaction with calcium channels .
The primary chemical reaction involving omega-conotoxin MVIIC is its binding to voltage-gated calcium channels. The mechanism of action involves the peptide's high-affinity interaction with specific sites on P/Q-type calcium channels, effectively blocking calcium influx into neurons.
Binding assays have demonstrated that omega-conotoxin MVIIC exhibits saturable binding characteristics with a half-maximal saturation concentration (K_d) around 3.7 pM . This indicates a strong affinity for its target channels, which is further confirmed by Scatchard analysis showing linear binding plots.
The mechanism of action of omega-conotoxin MVIIC involves its selective blockade of P/Q-type calcium channels located in presynaptic terminals. By inhibiting these channels, omega-conotoxin MVIIC prevents calcium-dependent neurotransmitter release, leading to reduced neuronal excitability and synaptic transmission. This action underlies its potential therapeutic effects in treating conditions associated with excessive neuronal activity, such as chronic pain and epilepsy .
Omega-conotoxin MVIIC is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions due to its compact structure stabilized by disulfide bonds.
The compound shows high thermal stability but can be sensitive to extreme pH conditions or prolonged exposure to light. Its solubility profile makes it suitable for various biological assays and potential therapeutic formulations.
Omega-conotoxin MVIIC has significant scientific applications, particularly in neuropharmacology. It serves as a valuable research tool for studying calcium channel function and neurotransmitter release mechanisms. Furthermore, its ability to selectively inhibit specific calcium channels positions it as a candidate for developing new analgesics or treatments for neurological disorders characterized by dysregulated calcium signaling.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3